molecular formula C11H14F3NO2 B15092853 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol

Katalognummer: B15092853
Molekulargewicht: 249.23 g/mol
InChI-Schlüssel: TYZIANOTZMQEEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable phenol derivative in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes to optimize yield and purity. The reaction conditions, such as temperature and reagent ratios, are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and amino-substituted compounds, which are valuable intermediates in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective modulator of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is unique due to its specific combination of the trifluoromethyl group and the butanol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Eigenschaften

Molekularformel

C11H14F3NO2

Molekulargewicht

249.23 g/mol

IUPAC-Name

4-[4-amino-2-(trifluoromethyl)phenoxy]butan-1-ol

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)9-7-8(15)3-4-10(9)17-6-2-1-5-16/h3-4,7,16H,1-2,5-6,15H2

InChI-Schlüssel

TYZIANOTZMQEEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.